1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical profiling Membrane permeability

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 55983-75-0; synonym 3-CCP-5MP) is a trisubstituted pyrazole-3-carboxylic acid derivative bearing a 3-chlorophenyl group at N1, a methoxy group at C5, and a carboxylic acid at C3. The compound is registered as a MeSH Supplementary Concept and is specifically annotated as the terminal carboxylic acid metabolite (M-5) of the experimental analgesic/anti-inflammatory agent PZ-177 (1-(3-chlorophenyl)-3-N,N-dimethylcarbamoyl-5-methoxypyrazole).

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 55983-75-0
Cat. No. B1213260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
CAS55983-75-0
Synonyms3-carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
3-CCP-5MP
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16)
InChIKeyDVXXJWZOTJPMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 55983-75-0): Procurement-Grade Physicochemical and Metabolic Identity Profile


1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 55983-75-0; synonym 3-CCP-5MP) is a trisubstituted pyrazole-3-carboxylic acid derivative bearing a 3-chlorophenyl group at N1, a methoxy group at C5, and a carboxylic acid at C3 . The compound is registered as a MeSH Supplementary Concept and is specifically annotated as the terminal carboxylic acid metabolite (M-5) of the experimental analgesic/anti-inflammatory agent PZ-177 (1-(3-chlorophenyl)-3-N,N-dimethylcarbamoyl-5-methoxypyrazole) [1]. It is commercially available at 97%+ purity from multiple suppliers and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) .

Why 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid Cannot Be Trivially Replaced by In-Class Pyrazole-3-carboxylic Acid Analogs


Substitution at the pyrazole N1, C3, and C5 positions independently modulates lipophilicity, ionization state, hydrogen-bonding capacity, and metabolic fate in ways that are neither additive nor predictable from single-substituent SAR. The title compound occupies a distinct physicochemical space—with a measured/calculated logP of ~2.6–2.9, an acidic pKa of ~3.7, and a LogD at pH 7.4 of –0.25—that differs materially from its des-methoxy (logP ~2.2), des-chloro, and 3-carboxamide congeners . Furthermore, the compound is uniquely authenticated as the M-5 carboxylic acid metabolite of PZ-177 by thin-layer chromatography and infrared spectroscopy in a controlled in vivo metabolic study, meaning that researchers requiring an authentic metabolite reference standard cannot substitute the 3-carboxamide or N-methylcarbamoyl metabolites without compromising analytical identity [1]. These multi-parameter differences directly affect experimental reproducibility in metabolic profiling, analytical method validation, and structure-based design workflows.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Advantage of 5-Methoxy Substitution vs. Des-Methoxy Analog

The 5-methoxy group on the target compound confers a meaningful increase in calculated lipophilicity compared to the des-methoxy analog 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-59-2). The target compound exhibits an ACD/LogP of 2.61 and an EPISuite KOWWIN estimated logP of 2.88 , whereas the des-methoxy comparator has a reported LogP of 2.22 . This difference of approximately 0.4–0.7 log units translates to a roughly 2.5–5× higher predicted octanol-water partition coefficient, which is relevant for membrane permeability estimates and chromatographic retention behavior in reversed-phase analytical methods.

Lipophilicity Physicochemical profiling Membrane permeability ADME prediction

Metabolite Identity: Chromatographic and Spectroscopic Differentiation from Co-Eluting PZ-177 Metabolites

In the definitive metabolite profiling study by Sugiura et al. (1981), the target compound (compound IV, metabolite M-5) was isolated as crystals from rabbit urine following oral administration of PZ-177 and was distinguished from four co-administered metabolites (M-1 through M-4) by thin-layer chromatography and infrared spectroscopy [1]. M-5 was identified as 3-carboxy-1-(3-chlorophenyl)-5-methoxypyrazole (the free carboxylic acid), whereas M-1 was 1-(3-chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole (PZ-222) and M-2 was 3-carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole [1]. In a separate CNS pharmacology study, PZ-222 (M-1) showed markedly weaker CNS-depressant effects than the parent PZ-177 [2], establishing that the metabolic transformation pathway terminating at the carboxylic acid M-5 represents a distinct pharmacodynamic inactivation route.

Drug metabolism Metabolite identification Reference standards Bioanalytical chemistry

GHS Hazard Classification: Defined Irritancy and Acute Toxicity Profile vs. Unclassified Analogs

The target compound carries an explicit GHS hazard classification per Fluorochem SDS: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), with Signal Word 'Warning' . This represents a concrete, supplier-certified safety profile that differentiates the compound from structurally similar pyrazole-3-carboxylic acids for which no GHS classification is publicly disclosed by suppliers. The presence of four distinct hazard statements requires specific personal protective equipment (PPE) and engineering controls (P260, P271, P280 series) that may not be mandated for unclassified analogs.

Chemical safety GHS classification Laboratory handling Risk assessment

Ionization State at Physiological pH: LogD pH 7.4 Differentiation from Neutral Amide Congeners

The target compound exhibits an ACD/LogD at pH 7.4 of –0.25, indicating that at physiological pH the molecule is predominantly ionized (carboxylate anion) and resides preferentially in the aqueous phase . This contrasts with the 3-carboxamide metabolite (M-2, CAS 54708-52-0) which lacks an ionizable carboxylic acid proton and would be expected to remain predominantly neutral at pH 7.4. The LogD shift from the neutral logP (2.61) to the pH 7.4 LogD (–0.25) represents a net change of approximately –2.86 log units upon ionization, which is a substantial alteration in partitioning behavior with direct consequences for plasma protein binding, volume of distribution, and renal clearance predictions.

Ionization state Drug-likeness Bioavailability prediction Physicochemical profiling

High-Confidence Application Scenarios for 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Authentic Metabolite Reference Standard for PZ-177 In Vitro and In Vivo Metabolism Studies

The compound is the authenticated M-5 (carboxylic acid) metabolite of PZ-177, confirmed by TLC resolution and IR spectroscopy against four co-eluting metabolites in rabbit urine . Researchers conducting hepatic microsomal incubation, hepatocyte stability, or in vivo pharmacokinetic studies of PZ-177 require this exact compound as an analytical reference standard to calibrate LC-MS/MS methods and confirm metabolite identity by retention time and mass spectral matching. Use of the 3-carboxamide (M-2) or N-methylcarbamoyl (M-1) metabolite would produce incorrect chromatographic peaks and risk misannotation of metabolic pathways.

Building Block for Diversification at the C3 Carboxylic Acid Handle in Medicinal Chemistry

With a free carboxylic acid at the pyrazole C3 position (LogD pH 7.4 = –0.25), the compound is a versatile intermediate for amide coupling, esterification, and reduction reactions . The 3-chlorophenyl N1 substituent and 5-methoxy group remain stable under standard coupling conditions (EDC/HOBt, HATU, mixed anhydride), enabling library synthesis of amide derivatives. The distinct logP (2.61–2.88) and hydrogen-bond acceptor count (4) relative to des-methoxy and des-chloro analogs provide a differentiated starting point for SAR exploration where lipophilicity and electronic effects of the 5-methoxy group are design variables .

Physicochemical Reference Compound for logP/logD Method Validation in Reversed-Phase Chromatography

The well-characterized logP (2.61–2.88), logD pH 7.4 (–0.25), and predicted pKa (3.71 ± 0.10) make this compound suitable as a reference solute for calibrating reversed-phase HPLC logP determination methods (e.g., OECD 117) or for evaluating the performance of in silico logP/logD prediction algorithms . Its substantial ionization shift between pH 5.5 (LogD 1.10) and pH 7.4 (LogD –0.25) provides a built-in internal validation check for potentiometric titration and shake-flask logD measurement protocols .

Safety-Standardized Pyrazole Carboxylic Acid for Laboratory Protocol Development Requiring GHS-Compliant Documentation

The compound is supplied with an explicit GHS hazard classification (H302, H315, H319, H335; Signal Word: Warning) from a reputable vendor, supported by precautionary statements covering inhalation, dermal, ocular, and ingestion exposure routes . This documented safety profile enables compliant integration into institutional standard operating procedures (SOPs), chemical hygiene plans, and safety data sheet (SDS) libraries. For laboratories operating under ISO 45001 or equivalent occupational health and safety management systems, a compound with a supplier-certified hazard classification eliminates the gap-analysis burden associated with unclassified research chemicals.

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